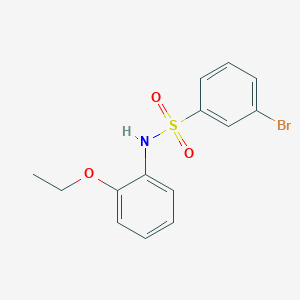
3-bromo-N-(2-ethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research as a reagent for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-ethoxyphenyl)benzenesulfonamide is not well understood. However, it is believed to act as an inhibitor of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. Inhibition of this enzyme can lead to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is known to have an inhibitory effect on carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This can have various physiological effects, including changes in blood pH and respiratory rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(2-ethoxyphenyl)benzenesulfonamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-bromo-N-(2-ethoxyphenyl)benzenesulfonamide. One area of research could be the development of more potent and selective inhibitors of carbonic anhydrase based on this compound. Another area of research could be the investigation of its potential as a therapeutic agent for the treatment of diseases such as glaucoma and epilepsy, which are known to be associated with carbonic anhydrase dysfunction. Additionally, more studies are needed to understand its mechanism of action and its effects on biochemical and physiological processes in the body.
Conclusion
In conclusion, this compound is a commonly used reagent in scientific research for the synthesis of other compounds. It has an inhibitory effect on carbonic anhydrase, which can have various physiological effects. While its mechanism of action is not well understood, there are several future directions for research on this compound, including the development of more potent and selective inhibitors of carbonic anhydrase and the investigation of its potential as a therapeutic agent for the treatment of diseases associated with carbonic anhydrase dysfunction.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(2-ethoxyphenyl)benzenesulfonamide involves the reaction of 3-bromoaniline with ethyl 2-bromoacetate to form 3-bromo-N-(2-bromoethyl)aniline. This intermediate is then reacted with sodium ethoxide and sodium sulfanilate to form this compound. The reaction scheme is shown below:
Applications De Recherche Scientifique
3-bromo-N-(2-ethoxyphenyl)benzenesulfonamide is commonly used in scientific research as a reagent for the synthesis of other compounds. It is also used as a starting material for the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Additionally, it is used as a building block for the synthesis of other biologically active compounds.
Propriétés
Formule moléculaire |
C14H14BrNO3S |
|---|---|
Poids moléculaire |
356.24 g/mol |
Nom IUPAC |
3-bromo-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO3S/c1-2-19-14-9-4-3-8-13(14)16-20(17,18)12-7-5-6-11(15)10-12/h3-10,16H,2H2,1H3 |
Clé InChI |
QJYIXNYGNPXTBQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)







![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)


![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)
